

# An In-Depth Technical Guide to Danielone: Chemical and Physical Properties

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## Compound of Interest

Compound Name: Danielone

Cat. No.: B1198271

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## Introduction

**Danielone** is a naturally occurring phytoalexin, an antimicrobial compound produced by plants in response to stress, particularly fungal infection. First isolated from the fruit of the papaya (*Carica papaya*), it has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation in the development of novel antifungal agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Danielone**, its biological activity, and the methodologies for its synthesis and evaluation.

## Chemical and Physical Properties

**Danielone**, with the IUPAC name 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, is a phenolic compound belonging to the acetophenone family. Its structure features a di-methoxylated phenol ring, which is characteristic of many biologically active natural products.

Table 1: Chemical Identifiers and Basic Properties of **Danielone**

Property	Value	Source(s)
IUPAC Name	2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone	N/A
Synonyms	$\alpha$ -Hydroxyacetosyringone	N/A
CAS Number	90426-22-5	N/A
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>5</sub>	N/A
Molecular Weight	212.20 g/mol	N/A
Appearance	Solid	N/A
Melting Point	145 °C	N/A
Water Solubility	Estimated at 4.157 g/L at 25 °C	[1]

Note: Specific experimental data for properties such as pKa, solubility in various organic solvents, and detailed spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) are not readily available in the public domain. Researchers are encouraged to perform these characterizations as part of their investigations.

## Spectroscopic Data (Hypothetical)

While specific experimental spectra for **Danielone** are not publicly available, a summary of expected characteristic peaks based on its structure is provided below.

Table 2: Predicted Spectroscopic Data for **Danielone**

Spectroscopy	Characteristic Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, methoxy group protons, the methylene protons adjacent to the carbonyl and hydroxyl groups, and hydroxyl protons.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl and methoxy groups), methoxy carbons, and the methylene carbon.
IR (Infrared)	Strong absorption bands for the hydroxyl (O-H) group (broad), carbonyl (C=O) group, aromatic C=C bonds, and C-O bonds of the ether and alcohol functionalities.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of Danielone, along with fragmentation patterns resulting from the loss of functional groups such as hydroxyl, methoxy, and parts of the ethyl ketone chain.

## Biological Activity: Antifungal Properties

**Danielone** has been identified as a phytoalexin with pronounced antifungal activity, particularly against *Colletotrichum gloeosporioides*, the causative agent of anthracnose disease in papaya and other fruits.

### Quantitative Antifungal Activity

Specific Minimum Inhibitory Concentration (MIC) or  $\text{EC}_{50}$  values for **Danielone** against *Colletotrichum gloeosporioides* are not widely reported in the literature. However, related studies on other phytoalexins suggest that these values are crucial for determining the potential of a compound as an antifungal agent.

### Mechanism of Action

The precise mechanism of antifungal action for **Danielone** has not been elucidated. However, based on the known mechanisms of other phytoalexins, several possibilities can be proposed:

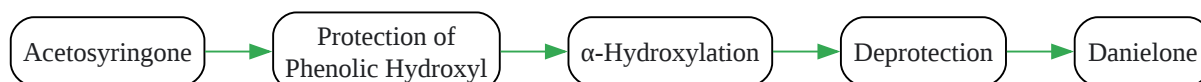
- **Cell Wall Disruption:** Phytoalexins can interfere with the synthesis of fungal cell wall components like chitin and  $\beta$ -glucans, leading to structural instability and cell lysis.
- **Membrane Permeabilization:** They may interact with the fungal cell membrane, altering its permeability and leading to the leakage of essential intracellular components.
- **Mitochondrial Dysfunction:** Some phytoalexins are known to target mitochondria, disrupting the electron transport chain and ATP synthesis, thereby depriving the fungal cell of energy.
- **Inhibition of Signaling Pathways:** Phytoalexins can interfere with crucial fungal signaling pathways involved in growth, development, and pathogenesis.

Further research is required to determine the specific molecular targets and signaling pathways affected by **Danielone** in fungal cells.

## Experimental Protocols

### Synthesis of Danielone

A reported three-step synthesis of **Danielone** starts from acetosyringone. While the full detailed protocol from the original publication is not readily accessible, the general workflow is outlined below.



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**Figure 1:** General workflow for the synthesis of **Danielone**.

**Step 1: Protection of the Phenolic Hydroxyl Group** The phenolic hydroxyl group of acetosyringone is protected to prevent its interference in subsequent reactions.

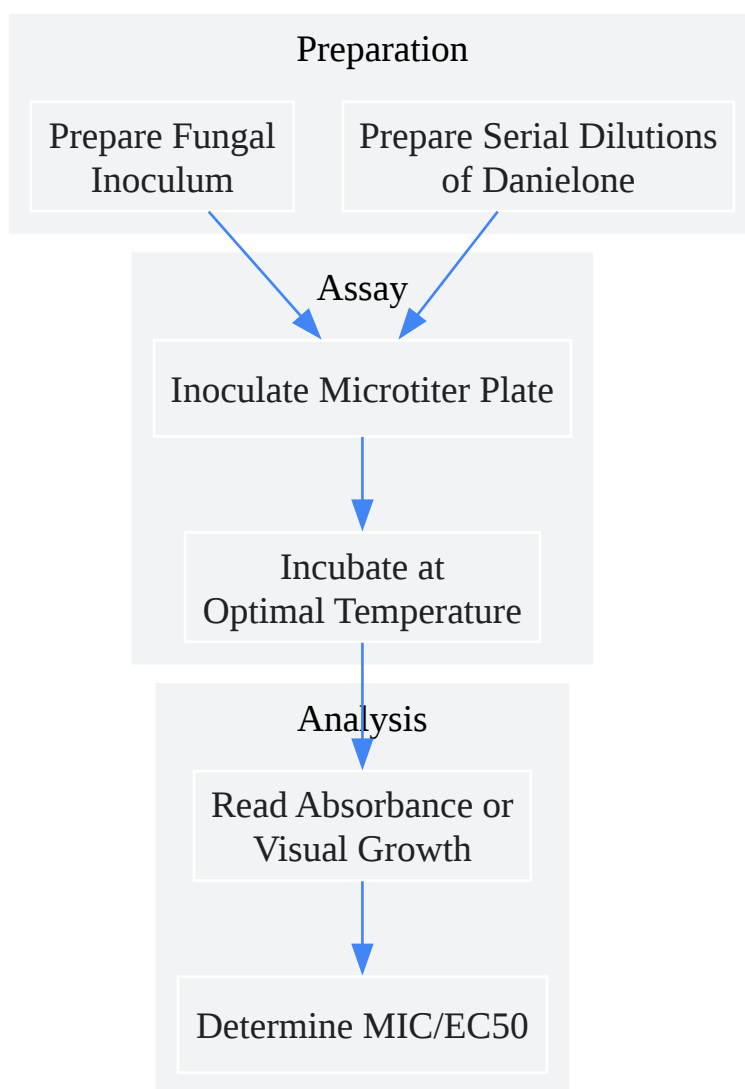
Step 2:  $\alpha$ -Hydroxylation The protected acetosyringone undergoes a reaction to introduce a hydroxyl group at the  $\alpha$ -position of the ketone.

Step 3: Deprotection The protecting group on the phenolic hydroxyl is removed to yield **Danielone**.

For a detailed experimental procedure, researchers should consult the original publication: Luis, Javier G.; Andrés, Lucía S. (1999). "Synthesis of **Danielone** ( $\alpha$ -Hydroxyacetosyringone)". *Journal of Chemical Research, Synopses* (3): 220–221.

## Antifungal Susceptibility Testing

A standardized method to determine the antifungal activity of **Danielone** against *Colletotrichum gloeosporioides* is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).



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**Figure 2:** Workflow for antifungal susceptibility testing.

Materials:

- **Danielone**
- *Colletotrichum gloeosporioides* culture
- Appropriate broth medium (e.g., Potato Dextrose Broth)
- 96-well microtiter plates

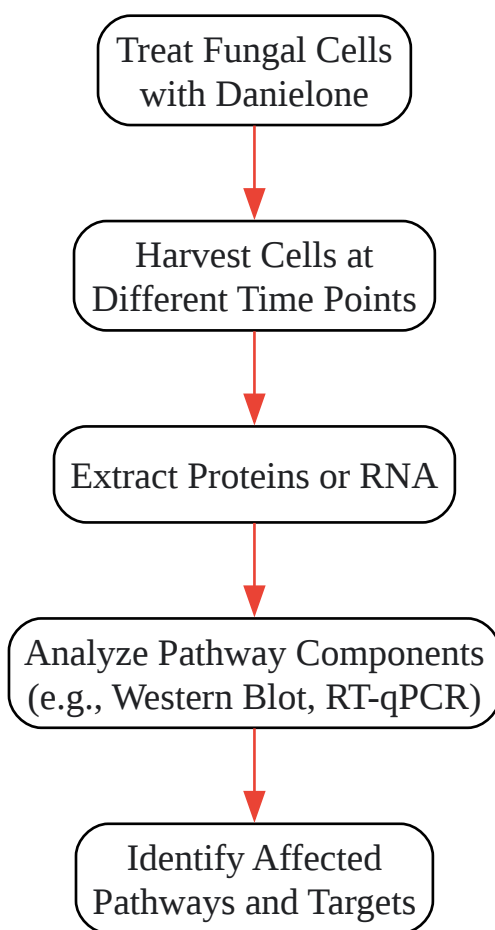
- Spectrophotometer (optional, for quantitative reading)

#### Procedure:

- Inoculum Preparation: Prepare a standardized suspension of *C. gloeosporioides* spores or mycelial fragments.
- Serial Dilution: Prepare a series of dilutions of **Danielone** in the broth medium in the wells of a 96-well plate.
- Inoculation: Add the fungal inoculum to each well.
- Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).
- Data Analysis: Determine the MIC, which is the lowest concentration of **Danielone** that visibly inhibits fungal growth. Alternatively, measure the absorbance to calculate the EC<sub>50</sub> (the concentration that inhibits 50% of fungal growth).

## Signaling Pathway Analysis

To investigate the effect of **Danielone** on fungal signaling pathways, a logical workflow can be followed.



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## References

- 1. plantsjournal.com [plantsjournal.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Danielone: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198271#chemical-and-physical-properties-of-danielone\]](https://www.benchchem.com/product/b1198271#chemical-and-physical-properties-of-danielone)

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